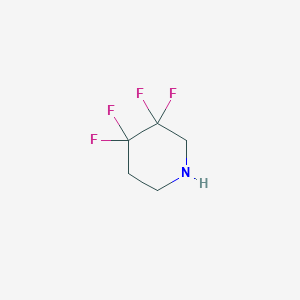
3,3,4,4-Tetrafluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluoropiperidine is a fluorinated heterocyclic compound with the molecular formula C5H8F4N It is a derivative of piperidine, where four hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoropiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to yield piperidine derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted piperidines, N-oxides, and various heterocyclic compounds .
Scientific Research Applications
3,3,4,4-Tetrafluoropiperidine has several applications in scientific research:
Pharmaceuticals: It is used as a building block in the synthesis of drug candidates, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential in creating fluorinated polymers and materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Chemical Synthesis: It is utilized in the development of novel synthetic methodologies and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets . The compound can modulate signaling pathways, such as the phosphatidylinositol-3-kinase/Akt pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluoropyrrolidine: Similar in structure but with a five-membered ring instead of a six-membered ring.
2,2,3,3-Tetrafluorobutane: A linear fluorinated compound with similar fluorine substitution.
Uniqueness
3,3,4,4-Tetrafluoropiperidine is unique due to its six-membered ring structure, which provides different steric and electronic properties compared to its five-membered counterpart, 3,3,4,4-Tetrafluoropyrrolidine . This uniqueness makes it valuable in specific applications where ring size and fluorine positioning are critical.
Properties
Molecular Formula |
C5H7F4N |
|---|---|
Molecular Weight |
157.11 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoropiperidine |
InChI |
InChI=1S/C5H7F4N/c6-4(7)1-2-10-3-5(4,8)9/h10H,1-3H2 |
InChI Key |
IMZJCMZEADLXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


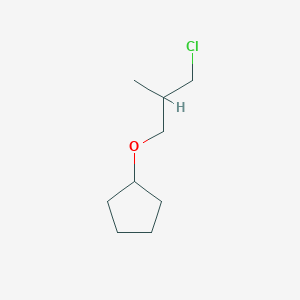
![3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine](/img/structure/B13160140.png)
![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
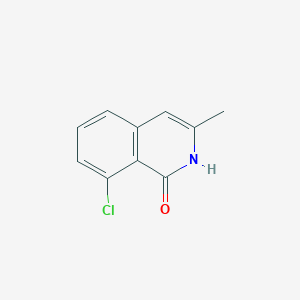
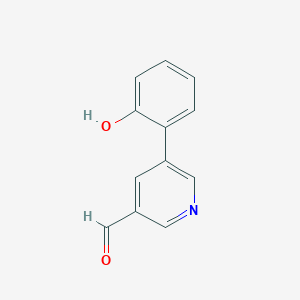
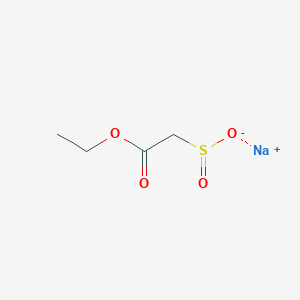
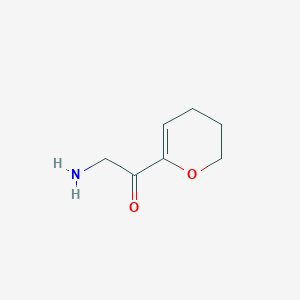
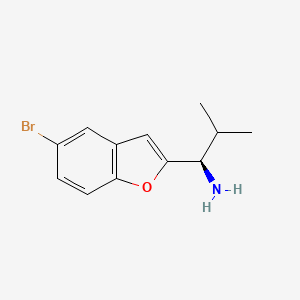
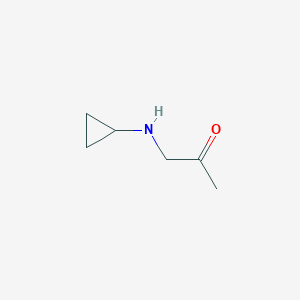
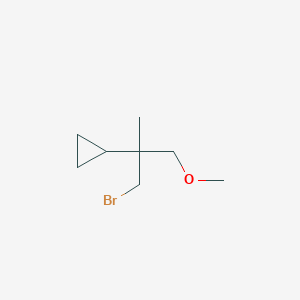
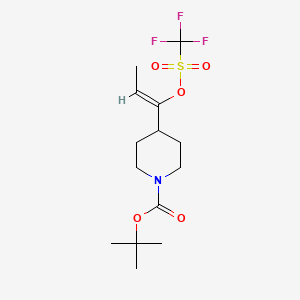
![1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one](/img/structure/B13160228.png)
![3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13160233.png)
